![molecular formula C33H21ClFNO3 B14154615 2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217805-13-4](/img/structure/B14154615.png)
2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a combination of indene, pyrroloquinoline, and other functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione involves multiple steps and specific reaction conditions. One common method involves the use of cycloaddition reactions, where azomethine ylides are generated in situ by the reaction of isatin and tetrahydroisoquinoline . This reaction typically occurs under moderate conditions and yields the desired spiro compound with good stereochemistry.
Industrial production methods for such complex compounds often involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces various reduced forms of the spiro compound .
Wissenschaftliche Forschungsanwendungen
2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit hypoxia-inducible factor-α transactivation, leading to apoptosis in cancer cells . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione include other pyrroloquinoline derivatives and spiro compounds. These compounds share structural similarities but may differ in their functional groups and biological activities . For example:
Pyrrolo[1,2-a]quinoline derivatives: These compounds exhibit a range of biological activities, including antileukemic and antitubercular properties.
Spirooxindoles: These compounds are known for their broad array of biological activities, such as antimicrobial and anticancer properties.
The uniqueness of 2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione lies in its specific combination of functional groups and its diverse range of applications in scientific research .
Eigenschaften
CAS-Nummer |
1217805-13-4 |
|---|---|
Molekularformel |
C33H21ClFNO3 |
Molekulargewicht |
534.0 g/mol |
IUPAC-Name |
1-benzoyl-2-(2-chlorophenyl)-7-fluorospiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C33H21ClFNO3/c34-25-13-7-6-12-24(25)28-29(30(37)19-8-2-1-3-9-19)36-26-16-15-21(35)18-20(26)14-17-27(36)33(28)31(38)22-10-4-5-11-23(22)32(33)39/h1-18,27-29H |
InChI-Schlüssel |
DVVAXMDLUKAOAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C(C3(C4N2C5=C(C=C4)C=C(C=C5)F)C(=O)C6=CC=CC=C6C3=O)C7=CC=CC=C7Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)

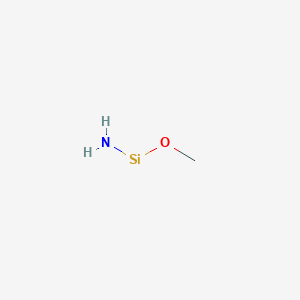
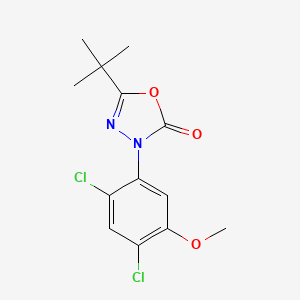
![4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B14154557.png)
![3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14154559.png)

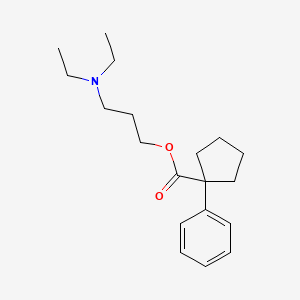
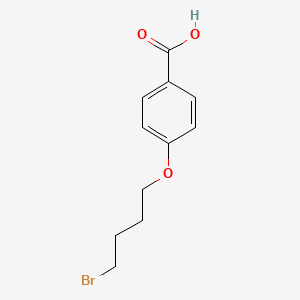
![1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14154580.png)
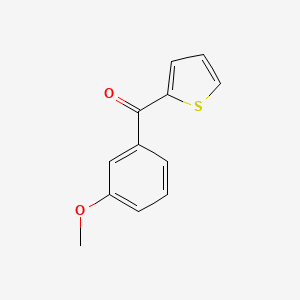
![3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B14154588.png)

